ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Description
The compound ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate belongs to the tetrahydropyrimidine family, characterized by a six-membered dihydropyrimidine ring with substituents influencing its physicochemical and biological properties. Key structural features include:
- Position 2: A sulfanylidene (C=S) group, enhancing electron density and enabling thioamide-like reactivity.
- Position 6: A methyl group contributing steric bulk.
- Position 5: An ethyl carboxylate ester, affecting solubility and hydrolysis kinetics .
This compound’s synthesis likely follows the Biginelli reaction, involving a multicomponent condensation of substituted benzaldehyde, thiourea, and ethyl acetoacetate under acid catalysis .
Properties
IUPAC Name |
ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-3-24-18(23)15-11(2)20-19(27)21-16(15)12-6-8-13(9-7-12)26-17(22)14-5-4-10-25-14/h4-10,16H,3H2,1-2H3,(H2,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELAPFILLZPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387515 | |
| Record name | Ethyl 4-{4-[(furan-2-carbonyl)oxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-68-2 | |
| Record name | Ethyl 4-{4-[(furan-2-carbonyl)oxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(furan-2-carbonyloxy)benzaldehyde with ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with various molecular targets. The furan ring and pyrimidine moiety can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Analogous Compounds
Substituent Variations and Structural Implications
The table below highlights structural differences among analogous tetrahydropyrimidines:
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Chlorophenyl (Cl) and trifluoromethyl (CF₃) substituents (e.g., ) increase molecular rigidity and crystallinity, enhancing thermal stability.
- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and hydroxyphenyl (OH) groups (e.g., ) improve solubility in polar solvents but may reduce metabolic stability.
- Sulfanylidene vs.
Crystallographic and Computational Insights
- Crystal Packing : Sulfanylidene-containing compounds (e.g., ) exhibit layered structures stabilized by S···H and π-π interactions.
- Hydrogen-Bonding Networks : The target compound’s furan carbonyl oxygen may participate in C=O···H-N bonds, akin to methoxy analogs in .
- Validation Tools : Structures are often validated using SHELX and ORTEP-3 , with graph-set analysis elucidating interaction patterns.
Biological Activity
Ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure and functional groups suggest various mechanisms of action that could be beneficial in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine core with multiple substituents, including a furan ring and a carbonyl group, which are crucial for its biological activity.
Key Structural Features:
- Pyrimidine Ring : Central to its biological activity.
- Furan Substituent : Imparts unique reactivity and potential interaction with biological targets.
- Sulfanylidene Group : May contribute to the compound's reactivity and interactions with biological systems.
The biological activity of this compound is primarily investigated through its interactions with various cellular pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds within the pyrimidine class have shown significant inhibitory effects on cancer cell proliferation, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The presence of the furan and sulfanylidene groups may enhance its interaction with microbial enzymes or receptors.
- Anti-inflammatory Effects : Compounds with similar structures have been noted to modulate inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study examining the effects of related pyrimidine derivatives indicated significant cytotoxicity against various cancer cell lines, including glioma and breast cancer cells. The mechanism was attributed to apoptosis via the mitochondrial pathway.
- Another investigation focused on antimicrobial assays revealed that derivatives similar to ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-sulfanylidene exhibited notable activity against Gram-positive and Gram-negative bacteria.
-
In Vivo Studies :
- Animal models treated with similar pyrimidine compounds showed reduced tumor growth rates compared to control groups, supporting their potential as anticancer agents.
- Anti-inflammatory effects were observed in models of induced inflammation, where treated groups exhibited lower levels of pro-inflammatory cytokines.
Data Tables
| Activity Type | Effect | Study Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces cytokine levels |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of solvents and catalysts. For example, dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are effective solvents for intermediates, while trisodium citrate dihydrate may act as a catalyst to enhance yield . Temperature must be maintained below 80°C to prevent decomposition of the sulfanylidene group . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- Single-crystal X-ray diffraction is essential for resolving the dihydropyrimidine core and sulfanylidene configuration, as demonstrated in analogous compounds .
- NMR : H and C NMR are used to confirm substituent positions (e.g., furan-2-carbonyloxy group at C4 and methyl at C6) .
- FT-IR : Validate carbonyl (C=O) and thione (C=S) stretches at ~1700 cm and ~1250 cm, respectively .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs, such as:
- Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Kinase inhibition : Use ATP-binding assays with kinases like CDK2 or EGFR, given the dihydropyrimidine scaffold’s known interactions .
Advanced Research Questions
Q. How can computational methods improve reaction optimization and mechanistic understanding?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers in cyclocondensation steps .
- Reaction path search algorithms (e.g., GRRM) predict intermediates, reducing trial-and-error experimentation .
- Molecular docking predicts binding affinities for kinase targets, guiding biological testing priorities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response curves : Establish EC/IC values to differentiate true activity from assay noise .
- Metabolic stability assays : Use liver microsomes to assess if inactive results stem from rapid degradation .
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate substituent effects .
Q. How can advanced spectroscopic techniques elucidate the sulfanylidene group’s electronic environment?
- Methodological Answer :
- X-ray photoelectron spectroscopy (XPS) : Measure sulfur 2p binding energy to confirm thione (C=S) versus thiol (C-SH) forms .
- DFT-calculated IR/Raman spectra : Match experimental vibrational modes to theoretical models for electronic state validation .
Q. What are the challenges in scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Continuous flow reactors : Minimize exothermic side reactions during cyclocondensation steps .
- In situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
